molecular formula C14H9Cl2N3OS B2712890 N-[4-(4,5-dichloroimidazol-1-yl)phenyl]thiophene-2-carboxamide CAS No. 680212-03-7

N-[4-(4,5-dichloroimidazol-1-yl)phenyl]thiophene-2-carboxamide

Cat. No. B2712890
CAS RN: 680212-03-7
M. Wt: 338.21
InChI Key: HTYSIVXUYGCOBD-UHFFFAOYSA-N
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Description

“N-[4-(4,5-dichloroimidazol-1-yl)phenyl]thiophene-2-carboxamide” is a chemical compound with the molecular formula C14H9Cl2N3OS . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been extensively studied. Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . A specific synthesis route for “N-[4-(4,5-dichloroimidazol-1-yl)phenyl]thiophene-2-carboxamide” is not mentioned in the available literature.


Molecular Structure Analysis

The molecular structure of “N-[4-(4,5-dichloroimidazol-1-yl)phenyl]thiophene-2-carboxamide” includes an imidazole ring, which is a five-membered heterocyclic moiety. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The exact molecular structure specific to this compound is not provided in the available resources.

properties

IUPAC Name

N-[4-(4,5-dichloroimidazol-1-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3OS/c15-12-13(16)19(8-17-12)10-5-3-9(4-6-10)18-14(20)11-2-1-7-21-11/h1-8H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYSIVXUYGCOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)N3C=NC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4,5-dichloroimidazol-1-yl)phenyl]thiophene-2-carboxamide

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